molecular formula C6H5ClF2N2O B13118450 5-Chloro-3-(difluoromethoxy)pyridin-2-amine

5-Chloro-3-(difluoromethoxy)pyridin-2-amine

Cat. No.: B13118450
M. Wt: 194.56 g/mol
InChI Key: VZYIVIFEVHGYIO-UHFFFAOYSA-N
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Description

5-Chloro-3-(difluoromethoxy)pyridin-2-amine: is a chemical compound with the molecular formula C6H5ClF2N2O and a molecular weight of 194.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, difluoromethoxy, and amine groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.

    Oxidation and Reduction Reactions: The amine group can participate in oxidation and reduction reactions, forming various derivatives.

    Coupling Reactions: The difluoromethoxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-(difluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C6H5ClF2N2O

Molecular Weight

194.56 g/mol

IUPAC Name

5-chloro-3-(difluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H5ClF2N2O/c7-3-1-4(12-6(8)9)5(10)11-2-3/h1-2,6H,(H2,10,11)

InChI Key

VZYIVIFEVHGYIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)N)Cl

Origin of Product

United States

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